

Mps1-IN-1 Dihydrochloride: A Comparative Guide to Kinase Selectivity

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Compound of Interest		
Compound Name:	Mps1-IN-1 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **Mps1-IN-1 dihydrochloride** with other notable Mps1 inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint.

Introduction to Mps1 Kinase

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Dysregulation of Mps1 is implicated in chromosomal instability and has been identified as a potential therapeutic target in oncology.[2][3] Small molecule inhibitors of Mps1 are therefore valuable tools for both basic research and clinical development.

Kinase Inhibitor Selectivity: A Comparative Analysis

The following table summarizes the in vitro potency and selectivity of **Mps1-IN-1 dihydrochloride** against a panel of alternative Mps1 inhibitors. The data is compiled from various publicly available sources and presented to facilitate a direct comparison.

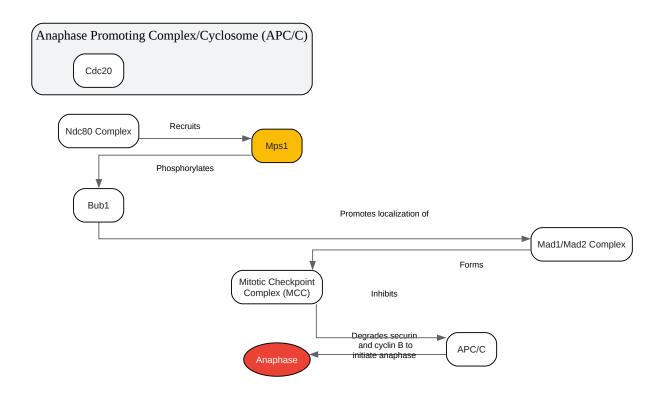


Inhibitor	Mps1 IC50	Known Off-Targets / Selectivity Profile	Reference(s)
Mps1-IN-1 dihydrochloride	367 nM	Highly selective against a panel of 352 kinases. Known off- targets include ALK and Ltk.	[1]
BAY 1217389	< 10 nM	Excellent selectivity profile. Off-targets include PDGFRβ (<10 nM), Kit (10-100 nM), and others at higher concentrations.	[2][3][4][5][6]
AZ3146	~35 nM	Selective, with some activity against FAK, JNK1, JNK2, and Kit.	[7][8]
Mps1-IN-2	145 nM	Dual inhibitor of Mps1 and Plk1.	[1]
Reversine	-	Exhibits polypharmacology, with notable inhibition of Aurora B.	[9]
CFI-402257	-	A potent Mps1 inhibitor.	[9]

Mps1 Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, a simplified diagram of the Mps1 signaling pathway in the spindle assembly checkpoint is provided below. This is followed by a typical experimental workflow for determining kinase inhibitor selectivity.

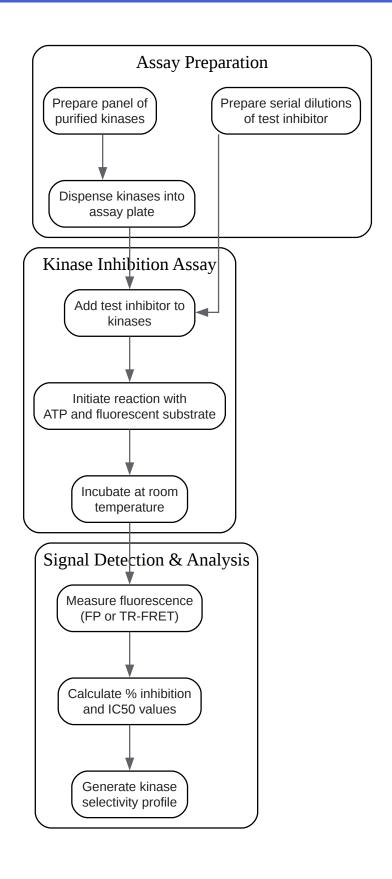




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Caption: Simplified Mps1 signaling at an unattached kinetochore.





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Caption: Experimental workflow for kinase selectivity profiling.



Experimental Protocols

The following are generalized protocols for common kinase inhibition assays used to determine selectivity profiles. Specific parameters may need to be optimized for individual kinases and inhibitors.

LanthaScreen® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format measures the inhibition of kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Materials:

- Purified kinase
- Fluorescently labeled kinase substrate (e.g., GFP-tagged substrate)
- ATP
- Test inhibitor (e.g., Mps1-IN-1 dihydrochloride)
- LanthaScreen® Tb-labeled anti-phospho substrate antibody
- TR-FRET dilution buffer
- 384-well assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
- Kinase Reaction:
 - Add 2.5 μL of the test inhibitor dilution or solvent control to the wells of a 384-well plate.



- \circ Add 5 μL of a solution containing the kinase and fluorescently labeled substrate in TR-FRET dilution buffer.
- Initiate the kinase reaction by adding 2.5 μL of ATP solution.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the reaction by adding 10 μL of a solution containing the Tb-labeled anti-phospho substrate antibody in TR-FRET dilution buffer.
 - Incubate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
- Data Analysis: Calculate the emission ratio and determine the percent inhibition based on controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[1]

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay measures the binding of a fluorescently labeled tracer to a kinase, and the displacement of that tracer by a competitive inhibitor.

Materials:

- Purified kinase
- Fluorescently labeled tracer (a small molecule that binds to the kinase ATP pocket)
- · Test inhibitor
- Assay buffer
- 384-well, low-volume, black assay plates

Procedure:



- Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
- Assay Assembly:
 - To the wells of a 384-well plate, add the test inhibitor dilutions.
 - Add the purified kinase to the wells.
 - Add the fluorescently labeled tracer.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Data Acquisition: Measure the fluorescence polarization on a plate reader equipped with appropriate filters.
- Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test inhibitor. Calculate the percent inhibition and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

Mps1-IN-1 dihydrochloride is a highly selective inhibitor of Mps1 kinase, making it a valuable tool for studying the spindle assembly checkpoint. However, for applications requiring higher potency, alternatives such as BAY 1217389 may be more suitable, though researchers should consider their respective off-target profiles. The choice of inhibitor should be guided by the specific experimental context, including the required potency, the tolerance for known off-targets, and the cell types or model systems being used. The provided experimental protocols offer a starting point for researchers to perform their own comparative studies and validate the activity of these inhibitors in their systems of interest.

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